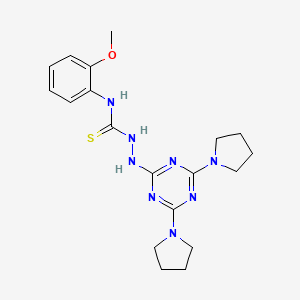
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H26N8OS and its molecular weight is 414.53. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
- The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides has been investigated for antiviral activity against the yellow fever virus (YFV). These compounds exhibit inhibitory activity at concentrations ≤10 mg/mL, with some showing EC90 values in the range of 0.06 – 2.2 mg/mL. The presence of an alkyl substituent in the ortho-position of the N-aryl fragment was found crucial for effective inhibition of YFV growth, highlighting their potential as a new class of antiviral agents for treating severe viral diseases like yellow fever (Moskalenko et al., 2021).
Antimicrobial and Antioxidant Properties
- Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide (L) with Cu(II), Co(II), and Ni(II) chlorides have shown significant antifungal activities and promising antioxidant activities. These findings suggest the potential of these complexes in developing new antimicrobial and antioxidant agents, with the added advantage of their metal coordination enhancing their biological activity (Al-Amiery et al., 2012).
Potential Anticancer Activity
- Coordination compounds of copper and nickel with derivatives of 2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide and its methyl and phenyl derivatives have been synthesized and found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells in vitro. This suggests their potential use as anticancer agents, with the unique aspect of their structure allowing for the formation of coordination compounds that can target cancer cells at low concentrations (Pakhontsu et al., 2014).
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized and characterized by various techniques, including single-crystal X-ray and spectroscopic techniques. Computational studies such as density functional theory (DFT) and molecular docking have been applied to evaluate their structural properties and predict biological activities. These studies provide a foundation for understanding the compound's interactions at the molecular level, which is crucial for designing more effective drugs and materials (Abu-Melha, 2018).
properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8OS/c1-28-15-9-3-2-8-14(15)20-19(29)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,29)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRATRXLVFXWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776053.png)
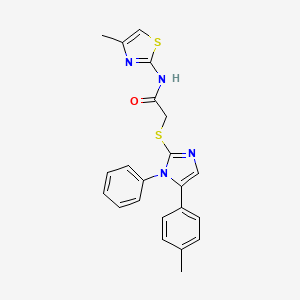
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2776056.png)
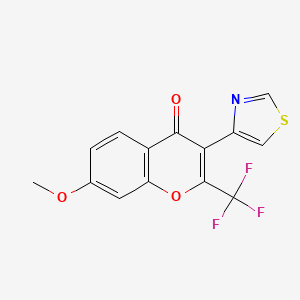
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2776058.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)
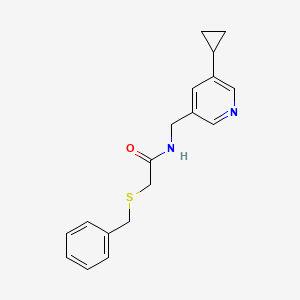
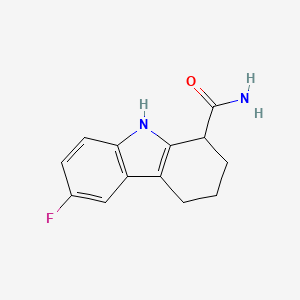
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)
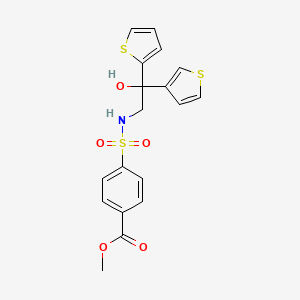
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)